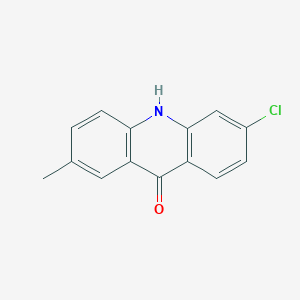
6-Chloro-2-methylacridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methylacridin-9(10H)-one is a chemical compound belonging to the acridine family Acridines are known for their wide range of applications in various fields, including medicinal chemistry, due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylacridin-9(10H)-one typically involves the chlorination of 2-methylacridin-9(10H)-one. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 6-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: Acridine N-oxides.
Reduction: Acridine amines.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-methylacridin-9(10H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given the known biological activity of acridine derivatives.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylacridin-9(10H)-one in biological systems is not fully understood. it is believed to interact with DNA, intercalating between base pairs and disrupting normal cellular processes. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
2-Methylacridin-9(10H)-one: Lacks the chlorine atom at the 6-position.
6-Bromo-2-methylacridin-9(10H)-one: Similar structure but with a bromine atom instead of chlorine.
6-Chloroacridine: Lacks the methyl group at the 2-position.
Uniqueness
6-Chloro-2-methylacridin-9(10H)-one is unique due to the presence of both the chlorine atom at the 6-position and the methyl group at the 2-position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
109241-41-0 |
|---|---|
Molecular Formula |
C14H10ClNO |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
6-chloro-2-methyl-10H-acridin-9-one |
InChI |
InChI=1S/C14H10ClNO/c1-8-2-5-12-11(6-8)14(17)10-4-3-9(15)7-13(10)16-12/h2-7H,1H3,(H,16,17) |
InChI Key |
HPJAFDORMGNKRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















